molecular formula C20H18O2 B11837627 3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-1-benzopyran-4-one CAS No. 92573-12-1

3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B11837627
CAS No.: 92573-12-1
M. Wt: 290.4 g/mol
InChI Key: WGDCJQKYEUBILW-UHFFFAOYSA-N
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Description

3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structural features, which include a chromen-4-one core with various substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and benzaldehyde derivatives.

    Condensation Reaction: The initial step involves a Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and a substituted benzaldehyde in the presence of a base, such as sodium hydroxide, to form a chalcone intermediate.

    Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromen-4-one core.

    Substitution Reactions: The final step involves introducing the methyl and isopropenyl groups through substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the chromen-4-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced chromen-4-one derivatives.

    Substitution: Various substituted chromen-4-one derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and properties of flavonoid derivatives.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory effects.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-chromen-4-one involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes, receptors, and signaling pathways.

    Pathways Involved: It modulates oxidative stress pathways, inflammatory pathways, and cell signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Such as quercetin, kaempferol, and apigenin, which share the chromen-4-one core structure.

    Isoflavonoids: Such as genistein and daidzein, which have similar biological activities.

Uniqueness

3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-chromen-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other flavonoids and isoflavonoids. Its unique structure allows for specific interactions with molecular targets, leading to its potential therapeutic applications.

Properties

CAS No.

92573-12-1

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

3-methyl-8-(2-methylprop-1-enyl)-2-phenylchromen-4-one

InChI

InChI=1S/C20H18O2/c1-13(2)12-16-10-7-11-17-18(21)14(3)19(22-20(16)17)15-8-5-4-6-9-15/h4-12H,1-3H3

InChI Key

WGDCJQKYEUBILW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C=CC=C2C1=O)C=C(C)C)C3=CC=CC=C3

Origin of Product

United States

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